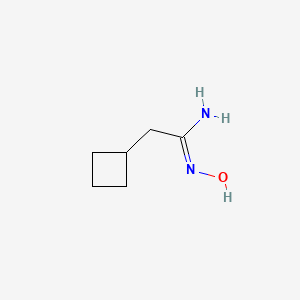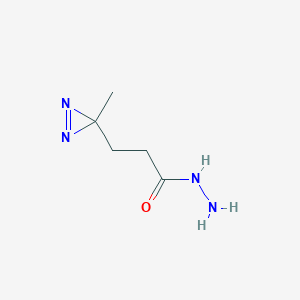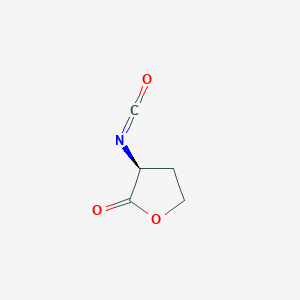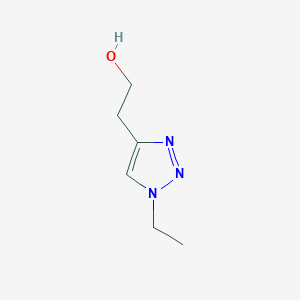
4-amino-3,4-dihydro-2H-1-benzopyran-4-carboxylic acid hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-amino-3,4-dihydro-2H-1-benzopyran-4-carboxylic acid hydrochloride is a chemical compound with the molecular formula C10H11NO3·HCl It is a derivative of benzopyran, a class of compounds known for their diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-3,4-dihydro-2H-1-benzopyran-4-carboxylic acid hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with a suitable benzopyran derivative.
Amination: Introduction of the amino group at the 4-position of the benzopyran ring.
Carboxylation: Introduction of the carboxylic acid group at the 4-position.
Hydrochloride Formation: Conversion of the free base to its hydrochloride salt.
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. These methods often include:
Catalysts: Use of specific catalysts to enhance reaction rates.
Solvents: Selection of appropriate solvents to facilitate the reactions.
Temperature Control: Maintaining optimal temperatures to ensure the desired reaction pathway.
Chemical Reactions Analysis
Types of Reactions
4-amino-3,4-dihydro-2H-1-benzopyran-4-carboxylic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding oxides.
Reduction: Reduction of functional groups to simpler forms.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Such as halogens or alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may yield simpler amines or alcohols.
Scientific Research Applications
4-amino-3,4-dihydro-2H-1-benzopyran-4-carboxylic acid hydrochloride has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the production of papermaking additives and coating agents.
Mechanism of Action
The mechanism of action of 4-amino-3,4-dihydro-2H-1-benzopyran-4-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. It may act by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in biological processes.
Modulating Receptors: Interacting with cellular receptors to modulate signal transduction pathways.
Altering Gene Expression: Influencing the expression of genes involved in various cellular functions.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
4-amino-3,4-dihydro-2H-1-benzopyran-4-carboxylic acid hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its amino and carboxylic acid groups provide sites for further chemical modifications, making it a versatile intermediate in organic synthesis.
Properties
Molecular Formula |
C10H12ClNO3 |
|---|---|
Molecular Weight |
229.66 g/mol |
IUPAC Name |
4-amino-2,3-dihydrochromene-4-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C10H11NO3.ClH/c11-10(9(12)13)5-6-14-8-4-2-1-3-7(8)10;/h1-4H,5-6,11H2,(H,12,13);1H |
InChI Key |
WFBMTAVHXVAMGV-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=CC=CC=C2C1(C(=O)O)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![[2-Methoxy-3-(trifluoromethyl)phenyl]hydrazine](/img/structure/B13617901.png)


![1-[(3-Ethoxyphenyl)methyl]cyclopropanamine](/img/structure/B13617935.png)



![tert-butyl N-{2-amino-5H,6H,7H-cyclopenta[d]pyrimidin-5-yl}carbamate](/img/structure/B13617953.png)


